molecular formula C12H17NO B291687 N-(4-ethylphenyl)-2-methylpropanamide

N-(4-ethylphenyl)-2-methylpropanamide

Cat. No.: B291687
M. Wt: 191.27 g/mol
InChI Key: ALSHELPJXZVLFR-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-methylpropanamide is an amide derivative characterized by a 2-methylpropanamide backbone linked to a 4-ethylphenyl group. Amides of this class are frequently explored in pharmaceutical and materials science due to their stability, synthetic versatility, and capacity for functional group modifications . The ethyl substituent on the phenyl ring may influence solubility, electronic properties, and biological interactions compared to other derivatives.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-methylpropanamide

InChI

InChI=1S/C12H17NO/c1-4-10-5-7-11(8-6-10)13-12(14)9(2)3/h5-9H,4H2,1-3H3,(H,13,14)

InChI Key

ALSHELPJXZVLFR-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)C(C)C

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(4-ethylphenyl)-2-methylpropanamide with structurally related propanamide derivatives, focusing on substituent effects, synthesis, and applications:

Table 1: Structural and Functional Comparison of Propanamide Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications References
N-(4-bromophenyl)-2-methylpropanamide 4-Bromo C₁₀H₁₂BrNO 242.11 Bromine enhances electrophilicity; used in screening assays for receptor binding .
N-(4-Aminophenyl)-2-methylpropanamide 4-Amino C₁₀H₁₄N₂O 178.23 Amino group improves aqueous solubility; potential precursor for drug conjugates .
N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide 3-Chloro, 4-isobutylphenyl C₁₇H₁₉ClNO 297.79 Chlorine and isobutyl groups enhance lipophilicity; anti-inflammatory activity noted in ibuprofen derivatives .
N-(4-Cyano-3-iodophenyl)-2-hydroxy-2-methylpropanamide 4-Cyano, 3-iodo, hydroxyl C₁₁H₁₂IN₂O₂ 346.13 Electron-withdrawing groups (cyano, iodo) stabilize amide bond; used in PROTACs for androgen receptor degradation .
N-(4-benzoylphenyl)-2-methylpropanamide 4-Benzoyl C₁₇H₁₇NO₂ 267.32 Benzoyl group increases aromatic stacking potential; explored in polymer chemistry .

Key Comparative Insights:

Substituent Effects on Reactivity and Solubility Electron-Withdrawing Groups (e.g., Br, CN, I): Enhance amide stability and electrophilicity but may reduce solubility. For instance, the bromo and iodo derivatives (Table 1) are utilized in high-throughput screening due to their strong binding affinities . Electron-Donating Groups (e.g., NH₂, OCH₃): Improve solubility but may reduce metabolic stability. The amino derivative (Table 1) exemplifies this trade-off . Alkyl/Aryl Groups (e.g., ethyl, isobutyl, benzoyl): Increase lipophilicity, enhancing membrane permeability. The isobutylphenyl derivative (Table 1) demonstrates anti-inflammatory activity akin to ibuprofen .

Synthesis Methodologies Nucleophilic Substitution: Common for halogenated derivatives (e.g., bromo, iodo) using catalysts like K₂CO₃ in DMF . Acylation Reactions: Employed for amino and hydroxyl derivatives, often using propanoyl chlorides and amines under basic conditions . Post-Synthetic Modifications: Polyethylene glycol (PEG) chains in derivatives (e.g., 8b, 8c) highlight strategies to modulate solubility for therapeutic applications .

Biological and Material Applications

  • Pharmaceuticals: Derivatives with halogen or PEG groups () are prioritized for targeted protein degradation (PROTACs) due to their optimized pharmacokinetics .
  • Material Science: Benzoyl and aryl derivatives (Table 1) are explored in polymer synthesis for their thermal stability and structural rigidity .

Research Findings and Contradictions

  • Bioactivity vs. Solubility: While halogenated derivatives (e.g., bromo, iodo) exhibit strong receptor binding, their poor solubility necessitates formulation adjustments . Conversely, amino derivatives face stability challenges in vivo despite better solubility .
  • Synthetic Yields: reports high yields (>80%) for iodo/cyano derivatives using optimized conditions, whereas bulkier substituents (e.g., benzoyl) may require longer reaction times or specialized catalysts .

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